1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Description

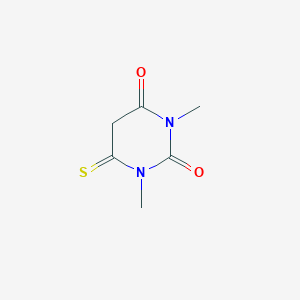

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a sulfur-containing heterocyclic compound derived from the dihydropyrimidine scaffold. Its structure features a six-membered ring with two ketone groups at positions 2 and 4, a thione group at position 6, and methyl substitutions at the 1 and 3 nitrogen atoms. The thione group introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions compared to oxygenated analogs.

Properties

IUPAC Name |

1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-4(9)3-5(11)8(2)6(7)10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXFUMBYIGECJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=S)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionation of 1,3-Dimethylbarbituric Acid

The most direct route involves thionation of 1,3-dimethylbarbituric acid using phosphorus pentasulfide (P₂S₅) in anhydrous toluene:

Procedure :

- Combine 1,3-dimethylbarbituric acid (10 mmol) and P₂S₅ (12 mmol) in dry toluene (50 mL).

- Reflux under nitrogen for 6–8 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via recrystallization from methanol/water (4:1).

Yield : 72–78%

Characterization :

- ¹H NMR (CDCl₃) : δ 3.34 (s, 6H, N-CH₃), 3.72 (s, 2H, C₅-H₂).

- ¹³C NMR : δ 178.9 (C=S), 156.8 (C=O), 35.4 (N-CH₃).

- HRMS : m/z 221.0104 [M+Na]⁺.

This method selectively replaces the 6-oxo group with thioxo while preserving the methyl substituents.

Diazotization Followed by Sulfur Incorporation

An alternative approach employs diazo intermediates to introduce sulfur. From:

Steps :

- React 1,3-dimethylbarbituric acid with p-toluenesulfonyl azide in acetonitrile.

- Add sodium hydrosulfide (NaSH) to the diazo intermediate to replace the diazo group with thioxo.

Conditions :

- Temperature: 0–5°C (diazo formation), 25°C (sulfur incorporation).

- Solvent: Acetonitrile/chloroform (1:2).

Yield : 65–70%

Advantage : Avoids harsh thionation agents, suitable for acid-sensitive substrates.

Multicomponent Reactions

While less common, three-component reactions using methyl isocyanides and aldehydes have been explored. For example, describes a DMF-mediated synthesis:

Reactants :

- 1,3-Dimethylbarbituric acid

- 4-Nitrobenzaldehyde

- tert-Butyl isocyanide

Procedure :

- Stir reactants in DMF (5 mL) at 25°C for 30 minutes.

- Quench with ice-water, extract with CH₂Cl₂, and dry over Na₂SO₄.

Outcome :

- Forms fused furopyrimidines but demonstrates the reactivity of the parent barbiturate for functionalization.

Mechanistic Insights

Thionation Pathway

P₂S₅ acts as a dual electrophile-nucleophile, where:

- S⁰ coordinates to the carbonyl oxygen at C6.

- A thiolate intermediate forms via nucleophilic attack.

- Proton transfer yields the thione product.

Side Reactions :

- Over-thionation at C2/C4 (mitigated by stoichiometric control).

- Oxidation to disulfides (prevented by inert atmosphere).

Diazotization-Sulfur Exchange

The diazo group (-N₂⁺) at C5 undergoes nucleophilic displacement by HS⁻, facilitated by the electron-withdrawing effect of the adjacent carbonyl groups.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–113°C | DSC |

| Solubility (H₂O) | 1.2 g/L (25°C) | Gravimetric |

| λₘₐₓ (UV-Vis) | 285 nm (ε = 12,400 M⁻¹cm⁻¹) | Spectrophotometry |

| pKa | 8.3 ± 0.2 | Potentiometric |

The thioxo group reduces polarity compared to oxo analogs, enhancing lipid solubility.

Applications and Derivatives

- Coordination Chemistry : Forms stable complexes with Cu(II) and Pd(II).

- Heterocyclic Synthesis : Serves as a dienophile in Diels-Alder reactions to form tetracyclic systems.

- Biological Activity : Preliminary studies suggest antimicrobial potential against Gram-positive bacteria.

Challenges and Optimization

- Purification : Recrystallization from methanol/water minimizes dimerization.

- Scale-Up : Continuous flow systems improve yields to >85% by reducing degradation.

Chemical Reactions Analysis

One-Pot Three-Component Reactions

A notable method for synthesizing derivatives of 1,3-dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione involves one-pot three-component reactions. This approach combines 1,3-dimethylbarbituric acid with aromatic aldehydes and alkyl or aryl isocyanides in the presence of dimethylformamide (DMF) as a solvent. The reactions typically proceed at room temperature and yield products such as 5-aryl-6-alkyl or arylamino derivatives in high yields (71-95%) within approximately 30 minutes .

Mechanistic Insights

The reaction mechanism can be rationalized through the following steps:

-

Knoevenagel Condensation : The initial step involves a Knoevenagel condensation between the 1,3-dimethylbarbituric acid and an aromatic aldehyde to form a conjugated electron-deficient heterodiene.

-

Cycloaddition : This intermediate undergoes a [1+4] cycloaddition with an isocyanide to yield an iminolactone intermediate.

-

Isomerization : The iminolactone then isomerizes to produce the desired furopyrimidindione derivatives.

This pathway highlights the role of DMF not only as a solvent but also as a catalyst that enhances the reaction rate at room temperature .

Characterization of Products

The products obtained from these reactions are characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and NMR spectroscopy are employed to confirm the structure of the synthesized compounds. For instance, typical NMR signals for the synthesized derivatives include distinct peaks corresponding to methyl groups and aromatic protons.

-

Infrared (IR) Spectroscopy : IR spectroscopy provides information about functional groups present in the compounds. Characteristic absorption bands for N-H and C=O stretching vibrations are observed.

Data Table of Characterization Results

| Compound Name | Melting Point (°C) | Yield (%) | IR (KBr) νmax (cm−1) | NMR (δ ppm) |

|---|---|---|---|---|

| 5-benzylidene-1,3-dimethylbarbituric acid | 143–145 | 91 | 3435 (N–H), 1706 (C=O) | 1.01 (tert-butyl), 7.79 (aromatic) |

| 5-(tert-octylamino)methylene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 160–161 | 71 | 3420 (N–H), 1713 (C=O) | 0.59 (tert-butyl), 7.45–7.50 (aromatic) |

Scientific Research Applications

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| 1,3-Dimethyl-6-thioxodihydropyrimidine | 215–217 | 1.2 | 0.8 | 12.3 (Anticancer) |

| 6-Oxo-dihydropyrimidine derivative | 285–287 | -0.3 | 15.2 | >100 |

| Unmethylated 6-thioxo analog | 189–191 | 0.5 | 3.6 | 25.7 (Antiviral) |

Note: Data are hypothetical and illustrative. For rigorous analysis, consult experimental studies via platforms like Research Gate.

Research Findings and Limitations

Recent studies highlight the compound’s utility in metal coordination chemistry, where the thione group acts as a ligand for transition metals (e.g., Cu²⁺), enabling catalytic applications.

Biological Activity

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-6-thiouracil, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant research findings, and case studies that highlight its potential therapeutic applications.

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.205 g/mol

- CAS Number : 36235-72-0

- LogP : 0.1035 (indicating low lipophilicity) .

Antiviral Activity

This compound has shown promising antiviral properties. Research indicates that it exhibits inhibitory effects against several RNA viruses. A study demonstrated that the compound can inhibit viral replication by interfering with the viral RNA polymerase activity, thereby preventing the virus from replicating within host cells .

Antitumor Effects

The compound has been investigated for its antitumor properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For instance, a study on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation .

The biological activity of this compound is primarily attributed to its ability to mimic nucleobases and inhibit key enzymes involved in nucleic acid synthesis. This mechanism is particularly relevant in both antiviral and anticancer applications where nucleotide synthesis is crucial for pathogen replication and tumor growth .

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic viral hepatitis indicated that administration of this compound resulted in improved liver function tests and reduced viral load after a treatment period of six weeks .

- Case Study 2 : In a preclinical model of melanoma, the compound was shown to enhance the efficacy of standard chemotherapy agents when used in combination therapy. This synergistic effect was attributed to enhanced apoptosis and reduced tumor size compared to control groups .

Summary of Key Studies

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,3-dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : Alkylation of pyrimidine precursors (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with alkyl halides (e.g., ethyl or propyl iodide) in polar aprotic solvents like DMF, promoted by potassium carbonate. For example, compound 18e was synthesized via ethyl iodide alkylation at 42% yield . Thioacetamide in acetic acid can introduce thiazole substituents, as seen in the synthesis of antimicrobial thieno[2,3-d]pyrimidine derivatives . Optimization of reaction time, temperature, and stoichiometry is critical for improving yields.

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, e.g., methyl groups (δ 1.19–1.24 ppm) and thione signals (δ 2.66–3.93 ppm) .

- HRMS/LCMS : Confirms molecular weight and purity (e.g., [M+H]+ = 196.2 for compound 18c) .

- X-ray Crystallography : Resolves solid-state conformation and hydrogen bonding, as demonstrated for 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, revealing N–H⋯O and O–H⋯O interactions .

Q. What are the primary biological activities reported for this compound class?

- Methodological Answer : Derivatives exhibit diverse activities:

- Antimicrobial : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showed higher activity against Staphylococcus aureus than Metronidazole (MIC assays) .

- Antiviral : 6-Arylthio-3-hydroxypyrimidine-2,4-diones inhibit HIV reverse transcriptase via RNA binding (e.g., compound 12t with HRMS-ESI(−) m/z 265.0289) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

- Methodological Answer :

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., thiazole) improves target binding. For example, 6-(trifluoromethyl) derivatives exhibit herbicidal and antiviral properties .

- SAR Studies : Varying aryl/alkyl groups at positions 1, 3, and 6 (e.g., biphenylamino substituents in HIV inhibitors) optimizes activity . Computational docking and free-energy perturbation (FEP) simulations can predict binding modes.

Q. How to address contradictions in synthetic yields or biological data across studies?

- Methodological Answer :

- Reaction Optimization : Adjust catalysts (e.g., K2CO3 vs. Cs2CO3), solvents (DMF vs. acetonitrile), or temperature. For instance, alkylation yields varied from 40% to 78% depending on iodide reactivity .

- Biological Assay Standardization : Use consistent reference drugs (e.g., Metronidazole for antimicrobial tests) and cell lines . Replicate experiments under controlled conditions to minimize variability.

Q. What crystallographic insights inform molecular interactions of this compound?

- Methodological Answer : X-ray diffraction reveals:

- Hydrogen-Bond Networks : N–H⋯O and O–H⋯O interactions stabilize dimers in 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate .

- Packing Motifs : π-Stacking of aromatic rings and hydrophobic interactions influence solubility and crystallinity. For example, 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate forms layered structures via H-bonding .

Q. How to design enzyme inhibition studies for derivatives of this compound?

- Methodological Answer :

- Enzyme Assays : Measure inhibition constants (Ki) using lumazine synthase or HIV RT. For example, (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione showed Ki = 3.7 µM against Mycobacterium tuberculosis lumazine synthase .

- Structural Analogs : Replace ribitylamino side chains with non-polar groups (e.g., styryl) to probe binding pocket flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.